Mearnsetin

Description

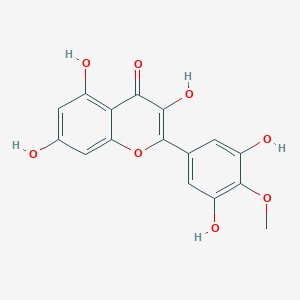

Mearnsetin has been reported in Artemisia annua, Ribes alpinum, and other organisms with data available.

isolated from the leaves of tree Syzygium jambos Linn; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dihydroxy-4-methoxyphenyl)-3,5,7-trihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-16-9(19)2-6(3-10(16)20)15-14(22)13(21)12-8(18)4-7(17)5-11(12)24-15/h2-5,17-20,22H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEQVXVLTOSXLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438720 |

Source

|

| Record name | mearnsetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16805-10-0 |

Source

|

| Record name | Mearnsetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16805-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mearnsetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016805100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mearnsetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEARNSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NQ5Q3Q5ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mearnsetin in the Botanical Realm: A Technical Guide to Its Natural Sources, Analysis, and Potential Biological Roles

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Mearnsetin, a methylated flavonol, is a plant secondary metabolite of growing interest within the scientific community. Its structural similarity to other well-researched flavonoids, such as myricetin, suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of Mearnsetin, methodologies for its extraction and quantification, and a prospective look into the signaling pathways it may modulate. The information presented herein is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this intriguing phytochemical.

Natural Plant Sources of Mearnsetin

Mearnsetin has been identified in a select number of plant species. The primary sources documented in the scientific literature are detailed below. It is important to note that while the presence of Mearnsetin has been confirmed, comprehensive quantitative data regarding its concentration in these botanical sources remains limited.

Table 1: Documented Plant Sources of Mearnsetin and Its Glycosides

| Plant Species | Family | Plant Part | Compound Identified | Reference |

| Eucalyptus globulus | Myrtaceae | Bark | Mearnsetin, Mearnsetin-hexoside | [1] |

| Acacia mearnsii | Fabaceae | Leaves, Bark | Mearnsetin | [2] |

| Elaeocarpus lanceofolius | Elaeocarpaceae | Not specified | Mearnsetin | [3] |

| Asplenium antiquum | Aspleniaceae | Not specified | Mearnsetin 3,7-dirhamnoside | [3] |

Quantitative Analysis of Mearnsetin

To date, specific quantitative data on the yield of Mearnsetin from its primary plant sources is not extensively reported in publicly available literature. However, studies on the total flavonoid and phenolic content of Eucalyptus globulus and Acacia mearnsii provide a preliminary indication of their potential as sources.

Table 2: Total Phenolic and Flavonoid Content in Mearnsetin-Containing Plants

| Plant Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Eucalyptus globulus | Bark | 70% Ethanol | Not specified | Not specified | [4] |

| Acacia mearnsii | Leaves | 80% Methanol with 1% TFA | Not specified | Not specified | [5] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; TFA: Trifluoroacetic Acid. Note: The provided references confirm the presence of Mearnsetin but do not offer specific quantification of this compound.

Experimental Protocols

Extraction of Mearnsetin from Plant Material

A generalized protocol for the extraction of flavonoids, including Mearnsetin, from plant matrices can be adapted from existing literature. The following workflow is a composite of methodologies reported for Eucalyptus globulus and Acacia mearnsii.

Methodology Details:

-

Sample Preparation: Air-dry the plant material (e.g., Eucalyptus globulus bark) at room temperature and grind it into a fine powder.

-

Extraction: Macerate or sonicate the powdered plant material with a suitable solvent system. A methanol/water mixture has been shown to be effective for extracting phenolic compounds, including Mearnsetin, from Eucalyptus globulus bark[1]. For Acacia mearnsii leaves, an 80% methanol solution acidified with 1% trifluoroacetic acid has been utilized[5].

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Fractionation (Optional): To enrich the Mearnsetin content, the crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).

-

Purification: Isolate Mearnsetin from the enriched fraction using column chromatography techniques. Sephadex LH-20 and silica gel are commonly employed for the separation of flavonoids.

Quantification of Mearnsetin by High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system is recommended for complex plant extracts. A common mobile phase consists of two solvents:

-

Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis or Diode Array Detector (DAD). The detection wavelength should be set at the absorption maximum of Mearnsetin, which is expected to be in the range of 254 nm and 370 nm, typical for flavonols.

-

Quantification: Prepare a calibration curve using a certified Mearnsetin standard of known concentrations. The concentration of Mearnsetin in the plant extract can then be determined by comparing its peak area to the calibration curve.

Potential Signaling Pathways Modulated by Mearnsetin

Direct research on the signaling pathways modulated by Mearnsetin is currently limited. However, based on its structural similarity to myricetin, it is plausible that Mearnsetin interacts with similar cellular targets. Myricetin has been shown to influence several key signaling pathways involved in cellular processes like inflammation, proliferation, and antioxidant defense[6][7].

Hypothesized Mechanisms of Action:

-

PI3K/Akt/mTOR Pathway: Myricetin is known to inhibit this pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival[6]. Given the structural parallels, Mearnsetin may exert similar inhibitory effects, making it a candidate for further investigation in oncology.

-

Nrf2/ARE Pathway: The Keap1-Nrf2-ARE signaling pathway is a critical regulator of the cellular antioxidant response. Fisetin, another related flavonoid, has been shown to activate this pathway by inhibiting the degradation of Nrf2, leading to the upregulation of antioxidant enzymes[8][9]. Mearnsetin may also act as an activator of this protective pathway.

Conclusion and Future Directions

Mearnsetin is a promising natural compound found in several plant species, notably Eucalyptus globulus and Acacia mearnsii. While its presence is confirmed, a significant gap exists in the literature concerning its quantitative distribution in these sources. The development and validation of standardized extraction and HPLC-based quantification protocols are imperative for advancing research in this area. Furthermore, while the signaling pathways directly modulated by Mearnsetin remain to be elucidated, its structural relationship with myricetin provides a strong rationale for investigating its effects on key cellular pathways such as PI3K/Akt/mTOR and Nrf2/ARE. Future research should focus on isolating sufficient quantities of Mearnsetin for comprehensive in vitro and in vivo studies to validate these hypothesized mechanisms and unlock its full therapeutic potential.

References

- 1. Characterization of phenolic components in polar extracts of Eucalyptus globulus Labill. bark by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tannins from Acacia mearnsii De Wild. Bark: Tannin Determination and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN104840508A - Acacia mearnsii leaf extract as well as preparation method and application of acacia mearnsii extract - Google Patents [patents.google.com]

- 6. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [mdpi.com]

- 9. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4'-O-Methylmyricetin: IUPAC Nomenclature, Synonyms, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-O-Methylmyricetin, a derivative of the naturally occurring flavonol, myricetin. Due to the limited direct experimental data available for 4'-O-Methylmyricetin, this document synthesizes information from studies on its parent compound, myricetin, and other related methylated derivatives to infer its potential physicochemical properties, biological activities, and associated signaling pathways. This guide aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this compound.

IUPAC Name and Synonyms

The nomenclature of methylated flavonoids can sometimes be ambiguous in general literature. For the specific compound of interest, the formal nomenclature is crucial for accurate database searches and scientific communication.

IUPAC Name: 3,5,7-trihydroxy-2-(3,5-dihydroxy-4-methoxyphenyl)-4H-chromen-4-one

This systematic name is derived from the core structure of myricetin, which is a flavone substituted with hydroxyl groups at positions 3, 3', 4', 5, 5', and 7. In 4'-O-Methylmyricetin, the hydroxyl group at the 4' position of the B-ring is replaced by a methoxy group.

Synonyms:

While "4'-Methylmyricetin" is a commonly used trivial name, more precise synonyms include:

-

4'-O-Methylmyricetin

-

Myricetin 4'-methyl ether

It is important to distinguish this compound from other methylated myricetin derivatives, such as 5-O-Methylmyricetin or multi-methylated forms like Myricetin 3,7,4'-trimethyl ether.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Myricetin and Inferred Properties of 4'-O-Methylmyricetin

| Property | Myricetin | 4'-O-Methylmyricetin (Inferred) | Reference (Myricetin) |

| Molecular Formula | C₁₅H₁₀O₈ | C₁₆H₁₂O₈ | [1] |

| Molecular Weight | 318.24 g/mol | 332.27 g/mol | [1] |

| Appearance | Yellow needles | Likely a yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in alcohol and other polar organic solvents. | Expected to have lower aqueous solubility and higher solubility in non-polar organic solvents. | [1] |

| Melting Point | 357 °C | Expected to be lower than myricetin due to the disruption of intermolecular hydrogen bonding. | [1] |

| LogP (Octanol-Water) | ~1.2 - 2.76 | Expected to be higher than myricetin, indicating increased lipophilicity. | [3] |

| Hydrogen Bond Donors | 6 | 5 | [2] |

| Hydrogen Bond Acceptors | 8 | 8 | [2] |

Methylation of a phenolic hydroxyl group, as in the case of 4'-O-Methylmyricetin, typically increases the lipophilicity (higher LogP) of the molecule. This modification can significantly impact its pharmacokinetic profile, including membrane permeability and metabolic stability.

Experimental Protocols

As there is a lack of direct experimental studies on 4'-O-Methylmyricetin, this section outlines a potential synthetic approach and general methodologies for evaluating its biological activity, based on protocols used for similar compounds.

Synthesis of 4'-O-Methylmyricetin

A plausible synthetic route for 4'-O-Methylmyricetin can be adapted from the synthesis of 4'-O-methylquercetin (tamarixetin).[5][6] This multi-step process involves the selective protection of other hydroxyl groups on the myricetin backbone, followed by methylation of the 4'-hydroxyl group, and subsequent deprotection.

Example Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 4'-O-Methylmyricetin.

Key Experimental Steps (Hypothetical):

-

Selective Protection: The hydroxyl groups at positions 3, 5, 7, 3', and 5' of myricetin would be protected using appropriate protecting groups that are stable under methylation conditions but can be removed without affecting the newly formed methyl ether.

-

Methylation: The partially protected myricetin would then be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a mild base to selectively methylate the free 4'-hydroxyl group.

-

Deprotection: The protecting groups would be removed under specific conditions to yield the final product, 4'-O-Methylmyricetin.

-

Purification and Characterization: The final compound would be purified using techniques like column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of 4'-O-Methylmyricetin, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed, similar to studies on other myricetin derivatives.[7][8]

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., leukemia cell lines) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 4'-O-Methylmyricetin for a specified period (e.g., 48 hours).

-

MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Biological Activities and Signaling Pathways

While direct studies on 4'-O-Methylmyricetin are limited, the extensive research on myricetin provides a strong basis for predicting its biological activities.[9][10][11][12] Myricetin is known for its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[9][12] Methylation at the 4' position may modulate these activities. For instance, a study on a tetramethyl ether of myricetin demonstrated cytotoxic activity against human leukemic cell lines.[7][8]

The biological effects of myricetin are mediated through its interaction with various cellular signaling pathways.[13][14][15][16][17] It is plausible that 4'-O-Methylmyricetin would interact with similar pathways.

PI3K/Akt Signaling Pathway

Myricetin has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[13][14][15][16][17] In some contexts, myricetin can inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 4'-O-Methylmyricetin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another key regulator of cellular processes that is influenced by myricetin.[13][14][16][17] Myricetin has been observed to inhibit the activation of p38 and JNK in response to oxidative stress.[14][17]

Caption: Postulated inhibitory effect of 4'-O-Methylmyricetin on the MAPK pathway.

Conclusion and Future Directions

4'-O-Methylmyricetin is a structurally distinct derivative of myricetin with potential for unique biological activities. The increased lipophilicity conferred by the 4'-methoxy group may enhance its bioavailability and cellular uptake, potentially leading to altered or improved therapeutic effects compared to its parent compound.

However, a significant knowledge gap exists regarding the specific properties and mechanisms of action of 4'-O-Methylmyricetin. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable synthetic route and fully characterizing the compound.

-

In Vitro and In Vivo Studies: Conducting comprehensive studies to evaluate its biological activities, including its antioxidant, anti-inflammatory, and anticancer properties.

-

Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by 4'-O-Methylmyricetin.

Addressing these areas will be crucial for unlocking the full therapeutic potential of this and other methylated flavonoids in drug discovery and development.

References

- 1. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of myricetin and its derivatives against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Myricetin - Wikipedia [en.wikipedia.org]

- 11. Recent studies on myricetin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Biosynthesis Pathway of Mearnsetin in Eucalyptus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsetin, a methoxylated flavonoid, has garnered interest in the scientific community for its potential pharmacological activities. As a derivative of myricetin, it is found in various plant species, including those of the Eucalyptus genus. Understanding the biosynthetic pathway of Mearnsetin is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthesis pathway of Mearnsetin in Eucalyptus, integrating current knowledge on flavonoid biosynthesis and enzymatic processes. The guide details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual diagrams of the pathway and experimental workflows.

The Biosynthesis Pathway of Mearnsetin

The biosynthesis of Mearnsetin in Eucalyptus is a multi-step process that begins with the general phenylpropanoid pathway, leading to the core flavonoid structure, which is then further modified. The pathway can be broadly divided into two stages: the formation of the precursor Myricetin and the subsequent methylation to yield Mearnsetin.

Stage 1: Biosynthesis of the Precursor, Myricetin

The synthesis of Myricetin follows the well-established flavonoid biosynthesis pathway, which is initiated from the amino acid L-phenylalanine. While the complete pathway has been extensively studied in model plants, research indicates the presence and expression of the necessary homologous genes in Eucalyptus.[1]

The key enzymatic steps leading to Myricetin are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first committed step in the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): C4H hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific isomerization of naringenin chalcone into its corresponding flavanone, naringenin.

-

Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes are responsible for the hydroxylation of the B-ring of dihydrokaempferol. F3'H adds a hydroxyl group at the 3' position to form dihydroquercetin, and F3'5'H adds hydroxyl groups at both the 3' and 5' positions to yield dihydromyricetin.

-

Flavonol Synthase (FLS): FLS introduces a double bond into the C-ring of dihydromyricetin to produce the flavonol, Myricetin.

Stage 2: Methylation of Myricetin to Mearnsetin

The final step in the biosynthesis of Mearnsetin is the regiospecific methylation of Myricetin. This reaction is catalyzed by an O-methyltransferase (OMT) . Specifically, Mearnsetin is 4'-O-methylated Myricetin.

While the specific Myricetin 4'-O-methyltransferase has not been fully characterized in Eucalyptus, studies on flavanone O-methylation in the genus provide valuable insights. A flavanone 7-O-methyltransferase (EnOMT1) has been identified and characterized in Eucalyptus nitida.[2][3] This enzyme demonstrates the capacity for regiospecific methylation of flavonoid structures in Eucalyptus. It is highly probable that a distinct OMT with specificity for the 4'-hydroxyl group of Myricetin exists in Eucalyptus species that produce Mearnsetin.

Quantitative Data

Quantitative data on the biosynthesis of Mearnsetin in Eucalyptus is limited. However, kinetic studies of related enzymes and analysis of flavonoid content in Eucalyptus products provide valuable information.

Table 1: Kinetic Parameters of Flavanone 7-O-Methyltransferase (EnOMT1) from Eucalyptus nitida

| Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Apparent k_cat/K_m (s⁻¹ M⁻¹) |

| Pinocembrin | 15.6 ± 2.1 | 0.25 ± 0.01 | 16,026 |

| Naringenin | 21.3 ± 1.9 | 0.27 ± 0.01 | 12,676 |

| Eriodictyol | > 500 | Not Determined | Not Determined |

Data adapted from a study on flavanone O-methylation in Eucalyptus.[3] Note: This enzyme acts on flavanones and not directly on Myricetin, but its characterization provides a basis for understanding flavonoid methylation in Eucalyptus.

Table 2: Flavonoid Content in Australian Eucalyptus Honeys

| Flavonoid | Mean Content (mg/100g of honey) |

| Myricetin | Present as a floral marker |

| Tricetin | 0.45 - 2.85 |

| Quercetin | 0.20 - 1.50 |

| Luteolin | 0.10 - 1.20 |

| Kaempferol | 0.05 - 0.80 |

Data adapted from quantitative analyses of flavonoids in Australian Eucalyptus honeys.[4] The presence of Myricetin highlights the availability of the direct precursor for Mearnsetin biosynthesis.

Experimental Protocols

Protocol 1: Extraction and Analysis of Flavonoids from Eucalyptus Leaves

This protocol outlines a general procedure for the extraction and analysis of flavonoids, including Mearnsetin and its precursors, from Eucalyptus leaf tissue.

1. Sample Preparation:

- Harvest fresh, young Eucalyptus leaves.

- Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.

- Lyophilize the frozen leaves to remove water and then grind to a fine powder.

2. Extraction:

- Weigh approximately 100 mg of the dried leaf powder into a 2 mL microcentrifuge tube.

- Add 1.5 mL of 80% methanol (v/v) to the tube.

- Vortex the mixture for 1 minute to ensure thorough mixing.

- Sonicate the sample in a water bath for 30 minutes.

- Centrifuge the mixture at 13,000 rpm for 10 minutes.

- Carefully transfer the supernatant to a new tube.

- Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol to ensure complete extraction.

- Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

3. Analysis by High-Performance Liquid Chromatography (HPLC):

- Reconstitute the dried extract in 200 µL of 50% methanol.

- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

- Inject 10 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

- Perform a gradient elution using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient could be: 0-5 min, 5% B; 5-35 min, 5-60% B; 35-40 min, 60-95% B; 40-45 min, 95% B; 45-50 min, 95-5% B; 50-60 min, 5% B.

- Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

- Detect the flavonoids using a photodiode array (PDA) detector at a wavelength of 280 nm and 350 nm.

- For confirmation and quantification, use a mass spectrometer (MS) coupled to the HPLC system.

- Identify and quantify Mearnsetin and its precursors by comparing their retention times and mass spectra with authentic standards.

Protocol 2: In Vitro O-Methyltransferase (OMT) Assay

This protocol provides a method for assaying the activity of a putative Myricetin O-methyltransferase from Eucalyptus.

1. Enzyme Extraction and Preparation:

- Homogenize fresh Eucalyptus leaf tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, and 1% PVPP).

- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

- The supernatant containing the crude enzyme extract can be used directly or the OMT can be further purified using chromatography techniques.

2. Assay Reaction Mixture:

- Prepare a reaction mixture in a total volume of 100 µL containing:

- 50 mM Tris-HCl buffer (pH 7.5)

- 100 µM Myricetin (substrate)

- 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

- 5 mM MgCl₂

- 50 µL of enzyme extract (or purified enzyme)

3. Reaction Incubation:

- Initiate the reaction by adding the enzyme extract.

- Incubate the reaction mixture at 30°C for 30-60 minutes.

- Stop the reaction by adding 20 µL of 20% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

4. Product Analysis:

- Centrifuge the terminated reaction mixture to pellet any precipitated protein.

- Analyze the supernatant by HPLC as described in Protocol 1.

- The formation of Mearnsetin can be monitored by its appearance at a specific retention time and its characteristic mass spectrum.

- Quantify the Mearnsetin produced to determine the enzyme activity. For kinetic studies, vary the concentrations of Myricetin and SAM. A common method for quantifying methyltransferase activity involves using radiolabeled S-adenosyl-L-[methyl-¹⁴C]methionine and measuring the incorporation of the radiolabel into the product.[5]

Mandatory Visualizations

Caption: Biosynthesis pathway of Mearnsetin in Eucalyptus.

Caption: Experimental workflow for flavonoid analysis.

Conclusion

The biosynthesis of Mearnsetin in Eucalyptus is a specialized branch of the general flavonoid pathway, culminating in a specific O-methylation of Myricetin. While the upstream pathway to Myricetin is well-understood and the presence of the required enzymes in Eucalyptus is supported by genomic and transcriptomic data, the specific O-methyltransferase responsible for the final conversion to Mearnsetin remains to be definitively identified and characterized. The study of related flavonoid-modifying enzymes in Eucalyptus, such as the characterized flavanone 7-O-methyltransferase, provides a strong foundation for future research in this area. Further investigation into the specific OMTs of Eucalyptus will be critical for a complete understanding of Mearnsetin biosynthesis and for harnessing its potential through metabolic engineering and synthetic biology approaches. The protocols and data presented in this guide offer a valuable resource for researchers and professionals working towards these goals.

References

- 1. Transcript Level Analysis of Lignin and Flavonoid Biosynthesis Related Genes in Eucalyptus globulus [scirp.org]

- 2. Molecular Characterisation of Flavanone O-methylation in Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative high-performance liquid chromatography analyses of flavonoids in Australian Eucalyptus honeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

A Technical Guide to Mearnsetin and its Glycoside Mearnsitrin: From Phytochemistry to Pharmacological Mechanisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Mearnsetin, an O-methylated flavonol, and its principal glycoside, Mearnsitrin, are natural polyphenolic compounds demonstrating a spectrum of promising biological activities. Found in various plant species, these molecules have garnered scientific interest for their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical characteristics, natural sources, and detailed experimental protocols for the extraction and analysis of Mearnsetin and Mearnsitrin. Furthermore, it delves into their mechanisms of action, summarizing quantitative data on their biological efficacy and illustrating the key signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of these compounds for therapeutic applications.

Physicochemical Properties and Natural Occurrence

Mearnsetin and Mearnsitrin belong to the flavonol subclass of flavonoids. Mearnsetin is the aglycone form, characterized by an O-methylated B-ring, which influences its bioavailability and metabolic stability. Mearnsitrin is the 3-O-rhamnoside of Mearnsetin, enhancing its solubility.

Table 1: Physicochemical Characteristics

| Property | Mearnsetin | Mearnsitrin (Mearnsetin 3-rhamnoside) |

| Systematic IUPAC Name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one | 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one [1] |

| Synonyms | 4'-Methylmyricetin | Myricetin 4'-methyl ether-3-O-rhamnoside [1] |

| Molecular Formula | C₁₆H₁₂O₈ | C₂₂H₂₂O₁₂ [1] |

| Molar Mass | 332.26 g·mol⁻¹ | 478.40 g·mol⁻¹ |

| Appearance | - | Yellow solid |

| CAS Number | 16805-10-0 | 30484-88-9 [1] |

Table 2: Principal Natural Sources

| Compound | Plant Species | Family | Plant Part |

| Mearnsetin | Acacia mearnsii [2] | Fabaceae | Leaves |

| Elaeocarpus lanceofolius | Elaeocarpaceae | - | |

| Eucalyptus globulus | Myrtaceae | - | |

| Mearnsitrin | Acacia mearnsii [2] | Fabaceae | Leaves |

| Sageretia theezans | Rhamnaceae | Leaves | |

| Syzygium samarangense [1] | Myrtaceae | - | |

| Lysimachia nummularia [1] | Primulaceae | - |

Extraction, Isolation, and Analysis Protocols

The extraction and isolation of Mearnsetin and Mearnsitrin from plant matrices typically involve a multi-step process leveraging solvent partitioning and various chromatographic techniques.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of these flavonoids from a plant source like Acacia mearnsii leaves. [2]

Caption: Generalized workflow for flavonoid isolation.

Detailed Experimental Protocol: Isolation from Acacia mearnsii

[2]

-

Extraction:

-

Mix 1 kg of powdered A. mearnsii leaf with 40 L of 80% (v/v) aqueous methanol solution.

-

Perform ultrasonic-assisted extraction at 40 kHz, 150 W, and 60°C for 75 minutes. Repeat the extraction twice.

-

Filter the resulting solution through qualitative filter paper to remove residual powder.

-

Concentrate the filtrate using a rotary evaporator at 50°C and lyophilize to yield the crude extract.

-

-

Solvent Partitioning:

-

Dissolve 20 g of the crude extract in 500 mL of deionized water.

-

Fractionate the aqueous solution sequentially with petroleum ether (3 x 500 mL), dichloromethane (3 x 500 mL), and ethyl acetate (3 x 500 mL).

-

The ethyl acetate fraction is typically enriched with flavonoids like Mearnsetin and Mearnsitrin. Concentrate this fraction under reduced pressure.

-

-

Chromatographic Purification:

-

Subject the concentrated ethyl acetate fraction to macroporous adsorbent resin column chromatography.

-

Further purify the collected fractions using Sephadex LH-20 column chromatography.

-

Achieve final purification of individual compounds using preparative reverse-phase high-performance liquid chromatography (HPLC).

-

-

Structural Characterization:

-

Identify the purified compounds using HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [2]

-

Protocol: DPPH Radical Scavenging Assay

[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity.

-

Prepare a fresh 0.2 mM DPPH solution in ethanol.

-

In a 96-well microplate, add 80 µL of the test sample (Mearnsetin/Mearnsitrin solution at various concentrations) to 160 µL of the DPPH ethanol solution.

-

Use Vitamin C or a known antioxidant as a positive control.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the scavenging activity percentage and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals).

Biological Activities and Mechanisms of Action

Antioxidant Activity

Mearnsetin and Mearnsitrin exhibit potent antioxidant properties, primarily through free radical scavenging. Density functional theory (DFT) studies have shown that the B-ring of the Mearnsetin structure is a key contributor to its antioxidant activity. [3]The HOMO-LUMO energy gap for Mearnsetin has been calculated at 3.7000 eV, indicating its stability. [3] Table 3: Quantitative Antioxidant Activity Data

| Compound/Extract | Assay | Result (IC₅₀ or equivalent) | Reference |

| Mearnsitrin-rich fraction (W3 from A. mearnsii) | DPPH Scavenging | IC₅₀ = 3.6 ± 0.1 µg/mL | [2] |

| Mearnsetin (Aglycone) | Data not available in searched literature | - | - |

| Myricitrin (structurally similar) | DPPH Scavenging | IC₅₀ = 3.1 ± 0.1 µg/mL | [2] |

| Vitamin C (Positive Control) | DPPH Scavenging | IC₅₀ = 2.9 ± 0.1 µg/mL | [2] |

Note: Quantitative data for pure Mearnsetin is limited in the reviewed literature. Data from closely related compounds and enriched fractions are provided for context.

Anti-inflammatory Activity

Flavonoids, including Mearnsetin, exert anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. [4][5]Inhibition of these pathways leads to a downstream reduction in inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS. [6][7]

Caption: Flavonoids inhibit NF-κB and MAPK signaling pathways. [4][5]

Anticancer Activity

The anticancer potential of Mearnsetin and related flavonols is multifaceted, involving the modulation of pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is a known target for many flavonoids. [8][9][10]Inhibition of this pathway can halt the cell cycle and induce apoptosis in cancer cells.

Table 4: Anticancer Activity (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Mearnsitrin | H9c2 (Cardiomyoblast) | Used in a cardioprotection study | Non-toxic at low concentrations | [11] |

| Myricetin (parent compound) | PC3 | Prostate Cancer | ~50-100 (estimated from graphs) | [7] |

| Myricetin (parent compound) | DU145 | Prostate Cancer | ~50-100 (estimated from graphs) | [7] |

| Fisetin (related flavonol) | Various | Lung, Prostate, Colon | Varies (effective inhibitor) | [9] |

Note: Specific IC₅₀ data for Mearnsetin/Mearnsitrin against cancer cell lines is sparse in the available literature. Data for the parent compound Myricetin and the related flavonol Fisetin are provided as indicators of the potential activity of this structural class.

A study on Mearnsitrin's effect on doxorubicin-induced cytotoxicity in H9c2 cardiomyoblast cells found that while doxorubicin alone had an IC₅₀ of 3.52 µM, pretreatment with increasing doses of Mearnsitrin significantly enhanced this cytotoxicity, suggesting a potential role as a chemosensitizer or a compound with context-dependent effects. [11]

Caption: Flavonoids can inhibit the PI3K/Akt/mTOR pro-survival pathway. [10][12]

Enzyme Inhibition

Mearnsetin and its derivatives have the potential to inhibit various enzymes implicated in disease. For example, flavonoids isolated from Acacia mearnsii have demonstrated inhibitory capacity against α-glucosidase and α-amylase, enzymes relevant to the management of type II diabetes. [2] Table 5: Enzyme Inhibition Data

| Compound/Extract | Target Enzyme | Result (IC₅₀) | Reference |

| Mearnsitrin-rich fraction (W3 from A. mearnsii) | α-glucosidase | IC₅₀ = 0.05 ± 0.01 mg/mL | [2] |

| Mearnsitrin-rich fraction (W3 from A. mearnsii) | α-amylase | IC₅₀ = 0.44 ± 0.01 mg/mL | [2] |

| Acarbose (Positive Control) | α-glucosidase | IC₅₀ = 0.17 ± 0.01 mg/mL | [2] |

| Acarbose (Positive Control) | α-amylase | IC₅₀ = 0.38 ± 0.01 mg/mL | [2] |

Note: The Ki (inhibition constant) reflects the binding affinity of an inhibitor. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Summary and Future Directions

Mearnsetin and its glycoside Mearnsitrin are pharmacologically active flavonols with significant therapeutic potential. Their well-documented antioxidant and anti-inflammatory activities are attributed to their ability to modulate critical cellular signaling pathways, including NF-κB and MAPK. Furthermore, emerging evidence suggests their involvement in pro-apoptotic and anti-proliferative pathways like PI3K/Akt/mTOR, highlighting their potential in oncology. The demonstrated inhibition of metabolic enzymes such as α-glucosidase also opens avenues for research in metabolic disorders.

Despite these promising findings, there is a notable lack of comprehensive quantitative data, particularly concerning the anticancer IC₅₀ values and specific enzyme inhibition constants (Ki) for the pure, isolated compounds. Future research should focus on:

-

Systematic Screening: Evaluating pure Mearnsetin and Mearnsitrin against a broad panel of cancer cell lines and clinically relevant enzymes to establish definitive IC₅₀ and Ki values.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand their bioavailability and in vivo stability.

-

In Vivo Efficacy: Conducting animal model studies to validate the in vitro findings for inflammatory, cancerous, and metabolic conditions.

-

Synergistic Effects: Exploring the potential of Mearnsetin and Mearnsitrin to act as adjuvants to existing chemotherapeutic agents, potentially enhancing efficacy and reducing toxicity, as suggested by preliminary studies. [11] The development of this class of compounds could lead to novel, plant-derived therapeutic agents for a range of chronic diseases.

References

- 1. Mearnsitrin | C22H22O12 | CID 6918652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apjonline.in [apjonline.in]

- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of O-Methylated Flavonols: A Technical Guide for Researchers

Abstract

O-methylated flavonols, a distinct subclass of flavonoids characterized by the methylation of one or more hydroxyl groups, have garnered significant attention in the scientific community for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of these compounds, with a particular focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanisms of action, relevant signaling pathways, and experimental methodologies. All quantitative data has been summarized into structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton with two phenyl rings and a heterocyclic ring. O-methylation, the enzymatic addition of a methyl group to a hydroxyl moiety, significantly alters the physicochemical properties of flavonols, often leading to increased metabolic stability, enhanced bioavailability, and improved membrane permeability. These modifications can potentiate their biological effects, making O-methylated flavonols promising candidates for the development of novel therapeutics. This guide will delve into the core biological activities of prominent O-methylated flavonols, including isorhamnetin, rhamnetin, kaempferide, and tamarixetin.

Anticancer Activities

O-methylated flavonols have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various O-methylated flavonols against different cancer cell lines.

| O-Methylated Flavonol | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Citation |

| Isorhamnetin | MCF7 (Breast) | ~10 | 72 | [1] |

| T47D (Breast) | ~10 | 72 | [1] | |

| BT474 (Breast) | ~10 | 72 | [1] | |

| BT-549 (Breast) | ~10 | 72 | [1] | |

| MDA-MB-231 (Breast) | ~10 | 72 | [1] | |

| MDA-MB-468 (Breast) | ~10 | 72 | [1] | |

| SW-480 (Colon) | 1.6 (24h), 0.7 (72h) (µg/mL) | 24, 72 | [2] | |

| HT-29 (Colon) | 13.04 (24h), 2.3 (72h) (µg/mL) | 24, 72 | [2] | |

| T24 (Bladder) | 127.86 | 48 | [3] | |

| 5637 (Bladder) | 145.75 | 48 | [3] | |

| HT-29 (Colon) | 72 | 48 | [4] | |

| Kaempferide | A549 (Lung) | 22.5 ± 1.35 | 24 | [5] |

| H23 (Lung) | 26.2 ± 1.4 | 24 | [5] | |

| H460 (Lung) | 29.1 ± 1.5 | 24 | [5] | |

| Tamarixetin | A549 (Lung) | 19.6 | 48 | [5] |

| MDA-MB-231 (Breast) | 50-100 (significant reduction in viability) | 24, 48 | [6] | |

| Kaempferol | MDA-MB-231 (Breast) | 43 | 72 | [7] |

| BT474 (Breast) | >100 | 72 | [7] | |

| LNCaP (Prostate) | 28.8 ± 1.5 | Not Specified | [8] | |

| PC-3 (Prostate) | 58.3 ± 3.5 | Not Specified | [8] | |

| PANC-1 (Pancreatic) | 78.75 | 48 | [9] | |

| Mia PaCa-2 (Pancreatic) | 79.07 | 48 | [9] | |

| NG-97 (Glioma) | 800 (72h), 600 (72h) | 72 | [10] | |

| U251 (Glioma) | 1800 | 72 | [10] |

Signaling Pathways in Anticancer Activity

O-methylated flavonols exert their anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Isorhamnetin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.

References

- 1. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaempferol Promotes Apoptosis While Inhibiting Cell Proliferation via Androgen-Dependent Pathway and Suppressing Vasculogenic Mimicry and Invasion in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Mearnsetin: An In-Depth Technical Guide on its Antioxidant Potential and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mearnsetin, an O-methylated flavonol, presents a compelling profile for antioxidant research. While direct experimental data on mearnsetin remains limited, theoretical studies and extensive research on its close structural analog, myricetin, provide a strong foundation for understanding its potential antioxidant capacity and underlying molecular mechanisms. This technical guide synthesizes the current knowledge, offering insights into its free-radical scavenging abilities and its putative role in modulating key cellular signaling pathways involved in the oxidative stress response. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, providing detailed experimental protocols and conceptual frameworks to guide future investigations into the therapeutic potential of mearnsetin.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, recognized for their diverse bioactive properties, including potent antioxidant effects. Mearnsetin (4'-O-methylmyricetin) is a naturally occurring flavonol found in various plant species, including Eucalyptus globulus and Elaeocarpus lanceofolius. Its chemical structure, characterized by multiple hydroxyl groups and a methoxy group on the B-ring, suggests a strong potential for free radical scavenging and modulation of cellular antioxidant defense systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Consequently, the identification and characterization of novel antioxidant compounds like mearnsetin are of significant interest for the development of new therapeutic and preventative strategies.

This guide provides a detailed overview of the theoretical antioxidant potential of mearnsetin, draws parallels from the well-documented antioxidant mechanisms of the structurally similar flavonoid myricetin, and presents detailed protocols for key in vitro and cell-based antioxidant assays. Furthermore, it explores the potential involvement of mearnsetin in critical signaling pathways that govern the cellular antioxidant response, namely the Nrf2/HO-1, PI3K/Akt, and MAPK pathways.

Antioxidant Potential: Theoretical and Comparative Insights

A density functional theory (DFT) study on mearnsetin and myricetin has highlighted the critical role of the B-ring in their antioxidant activity.[1][2] The arrangement and number of hydroxyl groups on this ring are key determinants of the molecule's ability to donate hydrogen atoms and neutralize free radicals. The HOMO-LUMO energy gap for mearnsetin is calculated to be 3.7000 eV, suggesting a relatively stable molecule.[1]

Given the structural similarity between mearnsetin and myricetin (mearnsetin is the 4'-O-methylated form of myricetin), the extensive experimental data available for myricetin can serve as a valuable proxy to infer the potential antioxidant activity of mearnsetin. Myricetin consistently demonstrates strong antioxidant activity in various assays.

Table 1: Antioxidant Activity of Structurally Related Flavonoids (Illustrative Data)

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Myricetin | DPPH | Data not available | |

| Myricetin | ABTS | Data not available | |

| Myricetin | FRAP | Data not available | |

| Quercetin | DPPH | 4.97 ± 0.08 | [3] |

| Quercetin | ABTS | Data not available | |

| Quercetin | FRAP | Data not available |

Note: This table is intended to be illustrative. Direct comparative studies with mearnsetin are needed to ascertain its relative potency.

Molecular Mechanisms of Antioxidant Action

The antioxidant effects of flavonoids like mearnsetin are multifaceted, involving both direct free-radical scavenging and indirect mechanisms through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of several antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

While direct evidence for mearnsetin is lacking, many flavonoids, including quercetin and fisetin, have been shown to activate the Nrf2/HO-1 pathway.[4][5][6] It is plausible that mearnsetin, due to its polyphenolic structure, could also act as an Nrf2 activator, thereby enhancing the endogenous antioxidant capacity of cells.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Emerging evidence suggests that this pathway is also intricately linked to the cellular response to oxidative stress.[7] Activation of the PI3K/Akt pathway can promote cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. Myricetin has been shown to protect cells from oxidative stress-induced apoptosis by activating the PI3K/Akt pathway.[8][9] Given its structural similarity, mearnsetin may exert similar protective effects through the modulation of this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway comprises a family of protein kinases that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs). Oxidative stress is a potent activator of the JNK and p38 MAPK pathways, which are generally associated with pro-apoptotic signaling.[10] Conversely, the ERK pathway is often linked to cell survival. Myricetin has been demonstrated to inhibit the activation of p38 and JNK in response to oxidative stress, thereby promoting cell survival.[8][9] It is plausible that mearnsetin could exert its antioxidant effects in part by similarly modulating the MAPK signaling cascades.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of mearnsetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare a series of concentrations of mearnsetin in methanol.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the mearnsetin solution (or control) to 100 µL of the DPPH solution.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of mearnsetin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of mearnsetin.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically. [3] Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of mearnsetin.

-

-

Assay Procedure:

-

Add 20 µL of the mearnsetin solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated as:

-

The IC50 value is determined from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically. [11] Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of the mearnsetin solution to 180 µL of the FRAP reagent in a 96-well microplate.

-

Incubate at 37°C for 4 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of mearnsetin is expressed as Fe²⁺ equivalents (µM).

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe, induced by a peroxyl radical generator like AAPH. [4] Protocol:

-

Cell Culture:

-

Seed HepG2 cells (or another suitable cell line) in a 96-well black, clear-bottom microplate and grow to confluence.

-

-

Assay Procedure:

-

Remove the growth medium and wash the cells with PBS.

-

Incubate the cells with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

-

Wash the cells with PBS.

-

Add the mearnsetin solution at various concentrations and incubate for 1 hour.

-

Add 600 µM AAPH to induce oxidative stress.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour using a microplate reader.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for both the control and mearnsetin-treated wells.

-

The CAA unit is calculated as:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Conclusion and Future Directions

Mearnsetin holds considerable promise as a natural antioxidant compound. Theoretical calculations and comparative analysis with its close analog, myricetin, strongly suggest its potential to act as a potent free radical scavenger and a modulator of key cellular signaling pathways involved in the antioxidant defense system. However, the current body of literature lacks direct experimental evidence to fully substantiate these claims.

Future research should prioritize the following:

-

Quantitative Antioxidant Assays: Perform DPPH, ABTS, and FRAP assays to determine the IC50 values of mearnsetin and compare its potency to other well-known antioxidants.

-

Cell-Based Assays: Utilize cellular antioxidant activity assays to assess the bioavailability and intracellular antioxidant efficacy of mearnsetin.

-

Mechanistic Studies: Investigate the direct effects of mearnsetin on the Nrf2/HO-1, PI3K/Akt, and MAPK signaling pathways in relevant cell models under conditions of oxidative stress. This should include Western blot analysis for key protein expression and phosphorylation, as well as gene expression analysis for downstream antioxidant enzymes.

-

In Vivo Studies: Following promising in vitro results, conduct animal studies to evaluate the in vivo antioxidant and protective effects of mearnsetin in models of diseases associated with oxidative stress.

By systematically addressing these research gaps, a comprehensive understanding of mearnsetin's antioxidant potential and its therapeutic utility can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant behavior of mearnsetin and myricetin flavonoid compounds--a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 11. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Mearnsetin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantification of Mearnsetin using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Mearnsetin, an O-methylated flavonol found in plants such as Eucalyptus globulus and Elaeocarpus lanceofolius, has demonstrated antioxidant properties, making its accurate quantification crucial for research, quality control, and drug development purposes.[1] This proposed method is based on established protocols for similar flavonoid compounds and is designed to be robust, accurate, and precise.

Introduction

Mearnsetin (3,5,7-trihydroxy-2-(3,5-dihydroxy-4-methoxyphenyl)-4H-chromen-4-one) is a naturally occurring flavonoid with potential therapeutic applications owing to its antioxidant activity.[1][2] As interest in natural product-based pharmaceuticals grows, the need for validated analytical methods for the quantification of such compounds becomes paramount. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in complex mixtures.[3] This application note details a proposed RP-HPLC method for the determination of Mearnsetin, providing a foundation for its implementation in various research and development settings.

Chromatographic Conditions

The following HPLC conditions are proposed for the quantification of Mearnsetin, based on common practices for flavonoid analysis.[3][4][5][6]

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile |

| Gradient Program | 0-10 min: 15-30% B; 10-25 min: 30-50% B; 25-30 min: 50-80% B; 30-35 min: 80-15% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Diode Array Detector (DAD) monitoring at the λmax of Mearnsetin (approx. 256 nm and 374 nm) |

| Run Time | 35 minutes |

Note: The UV-Vis spectrum of flavonoids typically shows two characteristic absorption bands. For Mearnsetin, these are expected around 256 nm and 374 nm, similar to quercetin.[7] The optimal wavelength should be determined experimentally.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method, based on typical validation results for flavonoid quantification.[3][4][8]

| Parameter | Expected Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from blank or placebo |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Mearnsetin reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general protocol for a solid plant extract is provided below.

-

Extraction: Accurately weigh approximately 100 mg of the powdered plant material. Extract with 10 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the Mearnsetin concentration within the linear range of the calibration curve.

Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of each standard solution and the sample solution in duplicate.

-

Record the chromatograms and integrate the peak area corresponding to Mearnsetin.

Quantification

Construct a calibration curve by plotting the peak area of the Mearnsetin standards against their corresponding concentrations. Determine the concentration of Mearnsetin in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

Caption: Workflow for Mearnsetin quantification by HPLC.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Mearnsetin using RP-HPLC. The proposed method is based on established analytical principles for flavonoids and is expected to be accurate, precise, and reliable. Adherence to the outlined experimental procedures and validation parameters will ensure high-quality data for research, quality control, and drug development applications involving Mearnsetin. It is recommended that this method be fully validated in the user's laboratory to confirm its performance characteristics for the specific application.

References

- 1. Mearnsetin - Wikipedia [en.wikipedia.org]

- 2. Antioxidant behavior of mearnsetin and myricetin flavonoid compounds--a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 6. scielo.br [scielo.br]

- 7. jocpr.com [jocpr.com]

- 8. nano-ntp.com [nano-ntp.com]

- 9. nacalai.com [nacalai.com]

Application Notes and Protocols for LC-MS/MS Analysis of Mearnsetin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsetin, an O-methylated flavonol found in various plants such as Eucalyptus globulus and Elaeocarpus lanceofolius, has garnered interest for its potential antioxidative properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential. This document provides a detailed application note and protocol for the quantitative analysis of mearnsetin and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Given the limited availability of specific studies on mearnsetin metabolism, the proposed metabolites are inferred from the well-established metabolic pathways of structurally similar flavonoids, such as myricetin and quercetin.[2][3] The primary metabolic routes for flavonoids are glucuronidation and sulfation, occurring in the intestine and liver. Therefore, this protocol is designed to detect and quantify mearnsetin and its potential glucuronide and sulfate conjugates.

Experimental Protocols

Sample Preparation from Plasma/Serum

A robust sample preparation is critical for removing interferences and concentrating the analytes of interest from complex biological matrices.[4][5] Protein precipitation is a straightforward and effective method for plasma and serum samples.[6]

Materials:

-

Biological plasma/serum samples

-

Mearnsetin analytical standard

-

Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample, such as kaempferol)[6]

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., 50:50 ACN:Water with 0.1% formic acid)

Procedure:

-

Thaw plasma/serum samples on ice.

-

Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solvent.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used. The method is based on typical UPLC-MS/MS methods for flavonoid analysis.[6][7][8]

Instrumentation:

-

UHPLC or UPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good separation of flavonoids.[6][8]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode is often preferred for flavonoids.[6]

-

Multiple Reaction Monitoring (MRM): Specific MRM transitions for mearnsetin and its potential metabolites need to be determined by infusing the analytical standards. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID).

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Gas Temperature: 500°C

-

Desolvation Gas Flow: 650 L/h

-

Cone Gas Flow: 50 L/h

-

Data Presentation

Quantitative data should be presented in clear and concise tables to allow for easy comparison.

Table 1: Proposed MRM Transitions for Mearnsetin and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Mearnsetin | 331.05 | To be determined | 100 | To be optimized | To be optimized |

| Mearnsetin Glucuronide | 507.08 | 331.05 | 100 | To be optimized | To be optimized |

| Mearnsetin Sulfate | 411.01 | 331.05 | 100 | To be optimized | To be optimized |